Anthriscinol methyl ether
Description
Anthriscinol methyl ether (C₁₂H₁₄O₄; molecular weight: 222.24 g/mol) is a lignan-derived compound primarily isolated from Anthriscus sylvestris (cow parsley) and Seseli diffusum . Structurally, it features a benzodioxole core substituted with methoxy and methyl ether groups, contributing to its hydrophobic properties and bioactivity . Phytochemical studies highlight its presence in both aerial parts and roots of A. sylvestris, often alongside related lignans such as deoxypodophyllotoxin and anthriscusin . Notably, it has been identified as a cytotoxic agent in bioassay-guided studies, particularly in hexane-soluble fractions of plant extracts .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-methoxy-6-[(E)-3-methoxyprop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-13-5-3-4-9-6-10(14-2)12-11(7-9)15-8-16-12/h3-4,6-7H,5,8H2,1-2H3/b4-3+ |
InChI Key |
HKTADEFLXWAPTA-ONEGZZNKSA-N |
Isomeric SMILES |
COC/C=C/C1=CC2=C(C(=C1)OC)OCO2 |
Canonical SMILES |
COCC=CC1=CC2=C(C(=C1)OC)OCO2 |
Synonyms |
anthriscinol methyl ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
Deoxypodophyllotoxin Molecular Formula: C₂₂H₂₂O₇ (MW: 398.40 g/mol) Source: Major lignan in A. sylvestris roots . Bioactivity: Potent antitumor agent; inhibits microtubule assembly. Exhibits higher cytotoxicity (e.g., IC₅₀ < 10 μM in leukemia cells) compared to this compound . Structural Difference: Contains a fused tetralin ring system, enhancing binding affinity to cellular targets .
Anthriscusin Molecular Formula: C₁₉H₁₈O₆ (MW: 342.34 g/mol) Source: Co-occurs with this compound in A. sylvestris . Bioactivity: Moderate anticancer activity (e.g., IC₅₀ ~50–100 μg/mL in colon cancer cells) . Structural Difference: Lacks the methyl ether group but includes a γ-lactone ring, altering solubility and target specificity .
(-)-Anthricin Molecular Formula: C₂₂H₂₄O₈ (MW: 416.42 g/mol) Source: Dominant lignan in A. sylvestris roots . Bioactivity: High potency against neuroblastoma (IC₅₀: 17.55 μg/mL) and melanoma cells (IC₅₀: 59.75 μg/mL) . Structural Difference: Features additional hydroxyl and angeloyloxy groups, enhancing membrane permeability .
Yatein Molecular Formula: C₂₁H₂₂O₆ (MW: 370.39 g/mol) Source: Minor constituent in A. sylvestris roots . Bioactivity: Precursor to podophyllotoxin; exhibits moderate anti-inflammatory activity . Structural Difference: Contains a dibenzylbutyrolactone skeleton, limiting metabolic stability compared to this compound .
Metabolic and Pharmacokinetic Differences
- This compound: High lipophilicity due to methyl ether groups, favoring blood-brain barrier penetration but limiting aqueous solubility .
- Deoxypodophyllotoxin : Rapid hepatic metabolism via demethylation, reducing bioavailability .
- (-)-Anthricin : Enhanced stability from ester groups, prolonging half-life in vivo .
Q & A
Q. Isolation Methodology :
Extraction : Use non-polar solvents (e.g., hexane) for initial extraction, as this compound is often found in hydrophobic fractions .
Fractionation : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate) to separate compounds based on polarity .
Purification : Refine fractions via preparative HPLC or repeated column chromatography. For example, hexane fractions from Seseli diffusum yielded this compound after multiple chromatographic steps .
Q. Table 1: Natural Sources and Isolation Solvents
| Plant Source | Tissue | Solvent Used | Reference |
|---|---|---|---|
| Ammi visnaga | Seeds/Roots | Hexane | |
| Seseli diffusum | Aerial parts | Hexane | |
| Anthriscus sylvestris | Roots/Aerial | Chloroform |
How can researchers address discrepancies in reported bioactivity data for this compound?
Advanced Research Question
Contradictions in bioactivity data (e.g., cytotoxicity vs. antioxidant effects) may arise from:
- Source variability : Differences in plant chemotypes or growing conditions.
- Extraction protocols : Polar vs. non-polar solvents yielding varying compound ratios.
- Assay design : Cell line specificity or antioxidant mechanism (e.g., DPPH vs. FRAP assays).
Q. Methodological Recommendations :
Standardize plant material : Use specimens from controlled environments with chemotypic validation.
Cross-validate assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antioxidant activity (e.g., ROS scavenging) in parallel .
Dose-response analysis : Establish EC50/IC50 values to compare potency across studies.
What spectroscopic techniques are critical for elucidating the structure of this compound?
Advanced Research Question
Structural confirmation requires a combination of:
NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ ~3.3 ppm) and aromatic protons (δ ~6.5-7.5 ppm).
- ¹³C NMR : Confirm carbonyl groups and methyl ether linkages .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₄O₄, [M+H]⁺ = 223.0974) .
X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable.
Q. Challenges :
- Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HMBC) for unambiguous assignment.
What synthetic strategies are feasible for this compound, given its methyl aryl ether motif?
Advanced Research Question
While direct synthesis is not detailed in the evidence, plausible routes include:
Palladium-Catalyzed Coupling : Adapt methods for methyl aryl ether synthesis (e.g., Pd(OAc)₂ with ligands like XPhos) .
Protecting Group Strategies : Use methoxymethyl (MOM) chloride to protect hydroxyl groups during synthesis .
Q. Key Considerations :
- Optimize reaction conditions (temperature, solvent) to avoid demethylation.
- Validate synthetic products via comparative NMR with natural isolates.
How does the distribution of this compound across plant species inform chemotaxonomic studies?
Advanced Research Question
Its presence in Anthriscus, Seseli, and Myristica species suggests:
Q. Methodological Approach :
Metabolomic Profiling : Use LC-MS/MS to screen related species for this compound.
Phylogenetic Analysis : Correlate compound presence with genetic lineages to identify evolutionary patterns.
What analytical techniques are essential for validating purity and identity post-isolation?
Basic Research Question
Chromatography :
- HPLC-DAD : Purity assessment (>95% peak area) and UV spectrum matching .
Spectroscopy :
- IR Spectroscopy : Confirm ether (C-O-C) and aromatic (C=C) functional groups.
Melting Point : Compare with literature values (if crystalline).
Q. Table 2: Key Analytical Parameters
| Parameter | Method | Expected Outcome |
|---|---|---|
| Molecular Weight | HRMS | 222.24 g/mol (C₁₂H₁₄O₄) |
| Purity | HPLC | Single peak at λ = 254 nm |
What are the challenges in isolating this compound from aerial vs. root tissues?
Advanced Research Question
- Low abundance : Aerial parts may yield <0.1% dry weight, requiring larger biomass .
- Matrix complexity : Co-elution with flavonoids (e.g., luteolin glucosides) necessitates orthogonal purification (e.g., size-exclusion chromatography).
Q. Optimization Strategies :
- Pressurized Liquid Extraction (PLE) : Enhance recovery from fibrous tissues.
- Countercurrent Chromatography (CCC) : Improve separation efficiency in complex matrices.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
